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Introduction

Ritlecitinib, sold under the brand name Litfulo®, is a kinase inhibitor developed for the
treatment of severe alopecia areata, an autoimmune disease that leads to hair loss.[1][2] It is
the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for
adolescents aged 12 and older with this condition.[2][3] Ritlecitinib's therapeutic effect stems
from its novel mechanism of action as a dual, irreversible inhibitor of Janus kinase 3 (JAK3)
and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4]
This guide provides a detailed overview of its molecular structure, chemical properties,
mechanism of action, and the experimental protocols relevant to its synthesis and analysis.

Molecular-Structure-and-ldentifiers

Ritlecitinib is a pyrrolopyrimidine derivative with a complex stereochemistry that is crucial for
its selective binding and activity.[5]

e |[UPAC Name: 1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-
yl}prop-2-en-1-one[1][5]

« CAS Number: 1792180-81-4[1][5]

e Molecular Formula: CisH19NsO[1][5]
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e SMILES: C=CC(=0)N1C--INVALID-LINK--CC[C@@H]1C[1]
« InChl Key: CBRIPFGIXUFMTM-WDEREUQCSA-N[1][5]

The molecule's structure incorporates three key moieties: a pyrrolo[2,3-d]pyrimidine core (an
adenine analogue), a chiral piperidine ring with two stereocenters, and a reactive acrylamide
group which acts as the covalent warhead.[6]

Chemical-and-Physical-Properties

The physicochemical properties of Ritlecitinib are essential for its formulation, delivery, and
pharmacokinetic profile. The drug is often formulated as a tosylate salt to improve its stability
and solubility.[7][8]

Property Value Source
Molecular Weight 285.35 g/mol [1]09]
Appearance White to yellow solid [10]
Solubilty DMSO: 57 mg/mL (199.76 ]
mM)
Aqueous Solubility >2 mg/mL [12]
Oral Bioavailability ~64% (human) [31[13]
Protein Binding ~14% [13][14]
Terminal Half-Life 1.3 - 2.3 hours [3][13]

Mechanism-of-Action-Dual-Inhibition-of-JAK3-and-
TEC-Kinases

Ritlecitinib exerts its immunomodulatory effects by irreversibly inhibiting two key families of
kinases: JAK3 and TEC.[4][15] This dual inhibition blocks signaling pathways that are crucial
for the autoimmune response implicated in alopecia areata.[3][15]
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JAKS3 Inhibition: The JAK-STAT signaling pathway is central to immune cell activation and
differentiation.[3] Cytokines bind to cell surface receptors, activating associated JAKs, which
then phosphorylate and activate STAT proteins.[3] Activated STATs translocate to the nucleus
to regulate gene transcription involved in inflammation.[3] Ritlecitinib selectively targets JAK3
by forming a covalent bond with a unique cysteine residue (Cys-909) in its ATP-binding site.[5]
[16] This residue is a serine in other JAK family members, which is the basis for Ritlecitinib's
high selectivity.[5][16] By inhibiting JAK3, Ritlecitinib blocks signaling from crucial cytokines
like IL-2, IL-4, IL-7, IL-15, and IL-21, which are dependent on the common gamma chain (yc)
receptor that pairs with JAK3.[11][17][18]

TEC Kinase Family Inhibition: In addition to JAK3, Ritlecitinib inhibits members of the TEC
kinase family, which includes BTK, ITK, TEC, BMX, and TXK.[16][19] These kinases are critical
for signaling downstream of immune receptors, such as the T-cell receptor (TCR) and B-cell
receptor (BCR).[15][17] The inhibition of TEC kinases further dampens the adaptive immune
response, reducing the activity of T-cells and B-cells that contribute to the autoimmune attack
on hair follicles.[15]

The combined inhibition of JAK3 and TEC kinases effectively disrupts the inflammatory
cascade at multiple points, leading to reduced lymphocyte activity and promoting hair regrowth
in patients with alopecia areata.[15][20]
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Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Experimental-Protocols
Chemical-Synthesis

The synthesis of Ritlecitinib is a multi-step process that requires precise control of
stereochemistry.[16] While various routes have been described, a common approach involves

the synthesis of key intermediates followed by their coupling.[6][21]
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lllustrative Synthesis Outline:[6][16][21]

o Preparation of the Chiral Piperidine Intermediate: A key step is the synthesis of the
(2S,5R)-5-amino-2-methylpiperidine moiety. This is often achieved through asymmetric
synthesis or resolution of a racemic mixture. One reported method starts from commercially
available 6-methylpyridin-3-amine, which undergoes reduction to form a mixture of cis- and
trans-aminopiperidines.[16] Chiral resolution strategies are then employed to isolate the
desired (2S,5R) isomer.[21] The amino group is typically protected (e.g., with a Cbz group)
before proceeding.[16]

e Preparation of the Pyrrolopyrimidine Core: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a
common starting material.

o Coupling Reaction: The protected chiral piperidine intermediate is coupled with the 4-chloro-
7H-pyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution (SNAr) reaction.[16]

» Deprotection: The protecting group on the piperidine nitrogen is removed. For example, a
Cbz group can be removed via palladium-catalyzed hydrogenolysis.[16]

» Acrylamide Formation: The final step involves the acylation of the secondary amine on the
piperidine ring with acryloyl chloride to install the reactive acrylamide "warhead," yielding
Ritlecitinib.[16]

Analytical-Methods

Robust analytical methods are crucial for confirming the structure, purity, and stability of
Ritlecitinib.

1. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid
Chromatography (UHPLC):

e Purpose: To determine the purity of Ritlecitinib and quantify any process-related impurities
or degradation products.[22]

o Methodology: A validated stability-indicating reverse-phase HPLC or UHPLC method is
typically used.
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o Column: C18 column (e.g., 2.1 x 50 mm, 1.8 pm).

o Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic
solvent (e.g., acetonitrile or methanol).

o Detection: UV detection at a suitable wavelength or Diode Array Detection (DAD).[22]

o Quantification: Impurities are quantified against a qualified reference standard of
Ritlecitinib.

. Mass Spectrometry (MS):

Purpose: To confirm the molecular weight of Ritlecitinib and elucidate the structure of
unknown impurities.[22]

Methodology: Typically coupled with LC (LC-MS/MS).
o lonization: Electrospray ionization (ESI) in positive mode is commonly used.

o Analysis: The mass-to-charge ratio (m/z) of the parent ion is confirmed. Tandem MS
(MS/MS) is used to generate fragmentation patterns, which help in structural elucidation of
the parent drug and its impurities.[22] A validated LC-MS/MS method is also used for the
guantification of Ritlecitinib in biological matrices like rat plasma for pharmacokinetic
studies.[23]

. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To provide unambiguous structural confirmation of the final compound and key
intermediates.

Methodology: *H NMR and 3C NMR spectra are recorded in a suitable deuterated solvent
(e.g., DMSO-ds). The chemical shifts, coupling constants, and integrations of the signals are
analyzed to confirm that the synthesized molecule has the correct structure and
stereochemistry.
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Caption: A generalized workflow for Ritlecitinib synthesis and analysis.

Conclusion

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b609998?utm_src=pdf-body-img
https://www.benchchem.com/product/b609998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ritlecitinib represents a significant advancement in targeted therapy for autoimmune diseases
like alopecia areata. Its unique dual inhibitory mechanism, targeting both JAK3 and TEC family
kinases through a covalent interaction, provides a high degree of selectivity and potency. The
complex stereospecific synthesis and rigorous analytical characterization are critical to
ensuring the quality, safety, and efficacy of this novel therapeutic agent. This technical guide
provides a foundational overview for researchers and professionals involved in the ongoing
study and development of Ritlecitinib and related kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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